molecular formula C22H20N2O4S B2632529 N-(4-methoxyphenyl)-2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-2,4-dioxothiazolidin-3-yl)acetamide CAS No. 428859-47-6

N-(4-methoxyphenyl)-2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-2,4-dioxothiazolidin-3-yl)acetamide

Cat. No.: B2632529
CAS No.: 428859-47-6
M. Wt: 408.47
InChI Key: HDGHWGJJWBJJSH-JGEPBQDUSA-N
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Description

N-(4-methoxyphenyl)-2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-2,4-dioxothiazolidin-3-yl)acetamide is a synthetic thiazolidinedione (TZD) derivative designed for advanced biochemical and pharmacological research. This compound features a complex molecular architecture combining a 2,4-dioxothiazolidine core with a benzylidene substituent and an N-(4-methoxyphenyl)acetamide side chain, a structure suggestive of multifunctional research potential. The core thiazolidinedione scaffold is extensively documented in scientific literature for its versatile biological activities. TZDs are primarily investigated as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism . Activation of this pathway can enhance insulin sensitivity and improve glycemic control, making TZD derivatives a significant area of interest in metabolic disease research . Beyond metabolic studies, thiazolidinedione derivatives are also explored for their potential anti-proliferative effects and have been investigated as candidates in oncology research for their ability to induce apoptosis and inhibit cell proliferation . The specific structural modifications present in this compound—including the methoxyphenyl acetamide group and the extended conjugated system—may influence its binding affinity, selectivity, and overall research profile, potentially opening avenues in both metabolic and oncological fields. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and conduct their own experiments to determine the compound's specific properties and mechanisms of action.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-15(12-16-6-4-3-5-7-16)13-19-21(26)24(22(27)29-19)14-20(25)23-17-8-10-18(28-2)11-9-17/h3-13H,14H2,1-2H3,(H,23,25)/b15-12+,19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGHWGJJWBJJSH-JGEPBQDUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-2,4-dioxothiazolidin-3-yl)acetamide is a compound belonging to the thiazolidinone family, which has been extensively studied for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula: C19H20N2O3SC_{19}H_{20}N_2O_3S. The presence of both thiazolidine and methoxyphenyl groups contributes to its unique chemical properties and potential biological activities.

Structural Features

  • Thiazolidinone Core : This core is known for various pharmacological activities, including antidiabetic and antimicrobial effects.
  • Methoxyphenyl Group : The methoxy group enhances lipophilicity, potentially improving bioavailability.

Antidiabetic Activity

Research indicates that thiazolidinone derivatives exhibit significant antidiabetic properties. A study focusing on similar compounds demonstrated that they enhance insulin sensitivity and reduce blood glucose levels through the activation of peroxisome proliferator-activated receptors (PPARs) .

Antioxidant Activity

The antioxidant properties of thiazolidinones have been attributed to their ability to scavenge free radicals. In vitro assays showed that derivatives of this class can significantly reduce oxidative stress markers in cellular models .

Antimicrobial Activity

Thiazolidinone derivatives have also been evaluated for their antimicrobial efficacy. A series of studies revealed that these compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve inhibition of bacterial cell wall synthesis .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. In animal models, thiazolidinones have shown a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Case Study on Antidiabetic Effects : A recent study investigated the effects of a thiazolidinone derivative similar to this compound in diabetic rats. The results indicated a significant decrease in fasting blood glucose levels after administration over four weeks, highlighting its potential as an antidiabetic agent.
  • Case Study on Antimicrobial Activity : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as a new antimicrobial agent.

Summary of Biological Activities

Biological ActivityMechanismReference
AntidiabeticPPAR activation
AntioxidantFree radical scavenging
AntimicrobialInhibition of cell wall synthesis
Anti-inflammatoryReduction of inflammatory markers

Structure-Activity Relationship (SAR)

This table summarizes the structural features influencing the biological activity of thiazolidinones:

Structural FeatureEffect on ActivityReference
Methoxy GroupIncreases lipophilicity
Thiazolidine CoreEssential for biological activity
Substituents on PhenylModulate potency and selectivity

Scientific Research Applications

Antidiabetic Activity

Thiazolidinediones, including derivatives like N-(4-methoxyphenyl)-2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-2,4-dioxothiazolidin-3-yl)acetamide, are primarily recognized for their antidiabetic properties. They function as agonists of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity.

Case Study: In Vitro Antidiabetic Activity
A study evaluated the antidiabetic effects of various thiazolidinedione derivatives using an alloxan-induced diabetic rat model. Among the tested compounds, those containing the methoxy group exhibited significant hypoglycemic activity comparable to standard drugs like pioglitazone and rosiglitazone. The following table summarizes the results:

CompoundBlood Glucose Level (mg/dL)% Reduction
Control250-
Pioglitazone12052
Rosiglitazone11554
This compound12550

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazolidinedione derivatives. Research indicates that compounds with specific substitutions can exhibit significant activity against various bacterial and fungal strains.

Case Study: Antimicrobial Evaluation
A series of thiazolidinedione derivatives were synthesized and tested against common pathogens. The results indicated that this compound displayed notable activity against both Gram-positive and Gram-negative bacteria:

PathogenInhibition Zone (mm)
Staphylococcus aureus16
Escherichia coli14
Candida albicans18

Anticancer Activity

Thiazolidinediones have also been studied for their anticancer effects. They have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells through various mechanisms.

Case Study: Anticancer Mechanisms
Research has demonstrated that thiazolidinedione derivatives can inhibit tumor angiogenesis and promote apoptosis in cancer cells. A study reported that this compound significantly reduced cell viability in breast cancer cell lines:

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Comparison with Similar Compounds

Table 1: Substituent Impact on Aryl Acetamide Derivatives

Compound Substituent Key Properties/Activities Reference
Target compound 4-methoxyphenyl High lipophilicity, potential PPARγ agonism -
4-fluorophenyl analog 4-fluoro Improved solubility, unconfirmed activity
4-sulfamoylphenyl (4a) 4-sulfamoyl Anticancer (VEGFR-2 inhibition)

Variations in the Thiazolidinedione Core

The (E)-2-methyl-3-phenylallylidene group differentiates the target compound from benzylidene- or simpler allylidene-substituted TZDs:

  • Benzylidene analogs (): Compounds 4a–d () with 4-fluoro, 4-methoxy, or 4-bromo benzylidenes exhibited melting points between 199–261°C, with 4b (4-methoxy) showing the highest (259–261°C), suggesting substituent bulk increases crystallinity .
  • In contrast, the compound in with a naphthyl-thiazolidinedione hybrid demonstrated 22.40% cell growth inhibition, highlighting the role of extended conjugation in bioactivity .

Table 2: Core Modifications and Physicochemical Properties

Compound Thiazolidinedione Substituent Melting Point (°C) Notable Activity Reference
Target compound (E)-2-methyl-3-phenylallylidene - - -
4b () 4-methoxybenzylidene 259–261 Anticancer (MS m/z 470.59)
GB30 () 5-benzylidene 272–274 Anticancer (HPLC 95.28%)
compound Complex naphthyl hybrid - 22.40% GPmean (cell growth)

Q & A

Q. What are the optimal synthetic routes for this compound and its analogs?

  • Methodological Answer : The synthesis typically involves two steps: (1) preparation of the chloroacetylated intermediate and (2) coupling with a thiazolidinedione core. For example:
  • Step 1 : React 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with potassium carbonate in DMF, followed by addition of chloroacetylated intermediates (e.g., 2-chloro-N-substituted acetamide derivatives) .
  • Step 2 : Stir the mixture at room temperature, monitor progress via TLC, and precipitate the product with water. Yields range from 65% to 85%, depending on substituents (e.g., nitro or methoxy groups) .
    Key parameters: molar ratios (1:1.5 for thiazolidinedione:K₂CO₃), solvent (DMF), and purification via recrystallization.

Q. How is the compound characterized using spectroscopic techniques?

  • Methodological Answer :
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1667 cm⁻¹ and NH stretches at ~3468 cm⁻¹ .
  • ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons at δ 3.8 ppm, aromatic protons between δ 6.9–8.1 ppm, and the allylidene proton (C=CH) at δ 8.1 ppm .
  • Mass Spectrometry (MS) : Use HRMS to verify molecular ion peaks (e.g., m/z 430.2 [M+1]⁺) and fragmentation patterns .
  • Elemental Analysis : Validate calculated vs. experimental C/H/N percentages (e.g., C: 53.1% calculated vs. 54.21% found) .

Q. What in vitro assays are used for preliminary bioactivity screening?

  • Methodological Answer :
  • Anticancer Activity : MTT assay (e.g., IC₅₀ determination against MCF-7 or HeLa cells) .
  • Antimicrobial Activity : Agar dilution method to assess MIC values against bacterial/fungal strains .
  • Toxicity Screening : Acute toxicity studies in Wistar rats (e.g., 300 mg/kg dose monitoring for 14 days) .

Advanced Research Questions

Q. How do substituents on the benzylidene ring influence biological activity?

  • Methodological Answer :
  • Electron-Withdrawing Groups (e.g., -NO₂, -Br) : Enhance anticancer activity (e.g., compound 4c with Br: IC₅₀ = 8.2 µM vs. 4b with -OCH₃: IC₅₀ = 12.4 µM) .
  • Hydrophobic Groups (e.g., -CH₃, -Ph) : Improve VEGFR-2 binding affinity (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for unsubstituted analogs) .
  • SAR Analysis : Compare activity data across analogs (Table 1) :
CompoundSubstituentIC₅₀ (µM)VEGFR-2 ΔG (kcal/mol)
4a 4-F10.5-8.9
4c 4-Br8.2-9.2
GB33 4-Cl9.7-8.7

Q. How can molecular docking studies predict binding to targets like VEGFR-2?

  • Methodological Answer :
  • Software : Use AutoDock Vina or Glide with the VEGFR-2 crystal structure (PDB ID: 4AG8).
  • Parameters : Grid box centered on the ATP-binding site (x=15 Å, y=15 Å, z=15 Å), Lamarckian GA for conformational sampling .
  • Validation : Compare docking scores (e.g., -9.2 kcal/mol for 4c ) with experimental IC₅₀ values to confirm correlation .

Q. What strategies resolve discrepancies between computational and experimental data?

  • Methodological Answer :
  • Force Field Adjustments : Use CHARMM36 for better ligand-protein interaction modeling.
  • Solvent Effects : Include explicit water molecules in MD simulations to account for hydration .
  • Experimental Validation : Perform SPR assays to measure binding kinetics (e.g., KD = 120 nM for GB33 ) .

Q. How are ADME properties computationally predicted and validated?

  • Methodological Answer :
  • Tools : SwissADME for logP (e.g., 3.1 for 4d ) and pkCSM for bioavailability (e.g., 76% intestinal absorption) .
  • Experimental Validation :
  • Caco-2 Permeability : Papp > 1 × 10⁻⁶ cm/s indicates high absorption.
  • Microsomal Stability : Incubate with liver microsomes; >50% remaining after 60 min suggests metabolic stability .

Q. What analytical techniques assess compound stability under storage conditions?

  • Methodological Answer :
  • HPLC-PDA : Monitor degradation products at 254 nm; >95% purity after 6 months at -20°C .
  • LC-MS/MS : Identify oxidative degradants (e.g., sulfoxide formation at m/z 446.1) .

Contradiction Analysis

Q. Why do some analogs show high in vitro activity but poor in vivo efficacy?

  • Methodological Answer :
  • Pharmacokinetic Limitations : Low solubility (e.g., 4b logP = 3.5) may reduce bioavailability.
  • Metabolic Instability : CYP3A4-mediated oxidation of the allylidene group (e.g., t1/2 = 12 min in microsomes) .
  • Mitigation : Introduce PEGylated prodrugs or nanoformulations to enhance delivery .

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